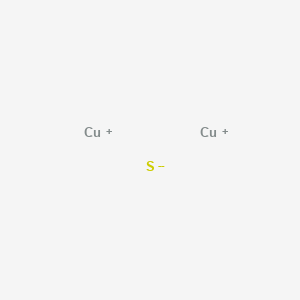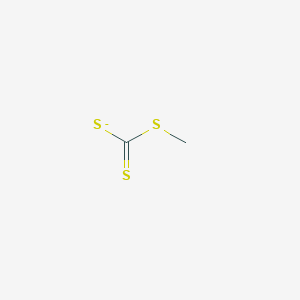
Cuprasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Copper(I) sulfide is a copper sulfide in which the metal is in the +1 oxidation state.
Scientific Research Applications
Pesticide Monitoring and Environmental Impact
Cuprasulfide, also known as copper(II) sulfide, has been a subject of interest in environmental studies, particularly in monitoring and analyzing the impact of pesticides on the environment. For instance, Tuduri et al. (2006) reviewed the presence of currently used pesticides (CUPs) in Canadian air and precipitation, discussing the atmospheric levels of different pesticide classes, including compounds related to cuprasulfide, and their regional variations over time. This research highlights the importance of monitoring and understanding the environmental impact of such substances (Tuduri et al., 2006).
Mineral Processing and Metallurgy
The field of mineral processing and metallurgy has explored the application of cuprasulfide in processes such as the treatment of copper-gold ores. Research by Molleman and Dreisinger (2002) investigated the use of ammonium thiosulfate for the treatment of copper-gold ores, examining how cupric ions in solution impact the extraction of gold. This study provides valuable insights into the role of cuprasulfide-related compounds in enhancing the efficiency of mineral extraction processes (Molleman & Dreisinger, 2002).
Atmospheric Contamination Studies
Research on atmospheric contamination, especially in pristine areas like Brazilian mountains, has included the study of cuprasulfide-related compounds. Guida et al. (2018) focused on the dynamics of pesticides in the atmosphere, including those related to cuprasulfide, to assess their impact on the environment and human health. This study underscores the importance of understanding the atmospheric behavior of these contaminants (Guida et al., 2018).
Leaching Processes
The use of cuprasulfide in leaching processes, particularly in the extraction of silver and gold from ores, has been an area of significant research. Deutsch and Dreisinger (2013) investigated the copper-ammonia catalyzed thiosulfate leaching of silver sulfide, demonstrating how cuprasulfide plays a role in these complex chemical reactions. This research contributes to the understanding of alternative leaching methods in metallurgy (Deutsch & Dreisinger, 2013).
properties
CAS RN |
1308-78-7 |
|---|---|
Product Name |
Cuprasulfide |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
0 |
IUPAC Name |
copper(1+);sulfide |
InChI |
InChI=1S/2Cu.S/q2*+1;-2 |
SMILES |
[S-2].[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1170540.png)
